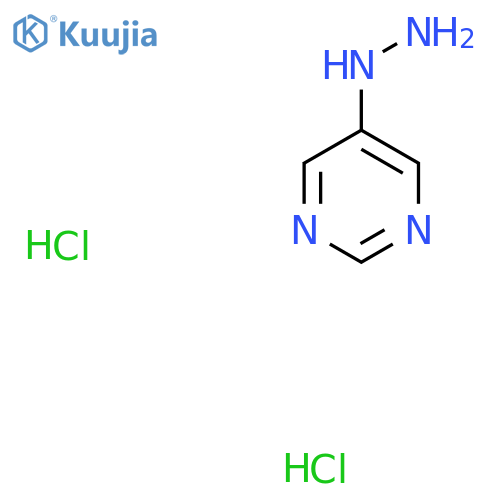

Cas no 1803587-72-5 (5-Hydrazinylpyrimidine dihydrochloride)

5-Hydrazinylpyrimidine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-hydrazinylpyrimidine dihydrochloride

- Pyrimidin-5-yl-hydrazine dihydrochloride

- 5-Hydrazinylpyrimidine dihydrochloride

-

- MDL: MFCD28383958

- インチ: 1S/C4H6N4.2ClH/c5-8-4-1-6-3-7-2-4;;/h1-3,8H,5H2;2*1H

- InChIKey: FMGCREIPARTNGQ-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N(C1=CN=CN=C1)N

計算された属性

- せいみつぶんしりょう: 182.013

- どういたいしつりょう: 182.013

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 59.1

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8

5-Hydrazinylpyrimidine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206338-0.1g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 0.1g |

$410.0 | 2023-09-16 | |

| Enamine | EN300-206338-0.5g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 0.5g |

$925.0 | 2023-09-16 | |

| Enamine | EN300-206338-1g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 1g |

$1185.0 | 2023-09-16 | |

| Enamine | EN300-206338-5g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 5g |

$3438.0 | 2023-09-16 | |

| A2B Chem LLC | AW05262-10g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 10g |

$5403.00 | 2024-04-20 | |

| 1PlusChem | 1P01BA7I-2.5g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 2.5g |

$2935.00 | 2024-06-18 | |

| A2B Chem LLC | AW05262-1g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 1g |

$1283.00 | 2024-04-20 | |

| A2B Chem LLC | AW05262-2.5g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 2.5g |

$2482.00 | 2024-04-20 | |

| A2B Chem LLC | AW05262-5g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 5g |

$3654.00 | 2024-04-20 | |

| 1PlusChem | 1P01BA7I-5g |

5-hydrazinylpyrimidine dihydrochloride |

1803587-72-5 | 95% | 5g |

$4312.00 | 2024-06-18 |

5-Hydrazinylpyrimidine dihydrochloride 関連文献

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

5-Hydrazinylpyrimidine dihydrochlorideに関する追加情報

5-Hydrazinylpyrimidine Dihydrochloride (CAS No. 1803587-72-5): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

5-Hydrazinylpyrimidine dihydrochloride (CAS No. 1803587-72-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is a dihydrochloride salt of 5-hydrazinylpyrimidine, which belongs to the class of hydrazine derivatives. The molecular formula of 5-hydrazinylpyrimidine dihydrochloride is C4H8N6·2HCl, and its molecular weight is approximately 209.09 g/mol.

The structure of 5-hydrazinylpyrimidine dihydrochloride features a pyrimidine ring with a hydrazine group attached at the 5-position. The presence of the hydrazine group imparts significant reactivity and functional versatility to the molecule, making it a valuable building block in the synthesis of various bioactive compounds. The dihydrochloride salt form enhances its solubility in water and other polar solvents, which is crucial for its use in biological assays and pharmaceutical formulations.

In recent years, 5-hydrazinylpyrimidine dihydrochloride has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its antiviral properties. Studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves the inhibition of viral replication through the disruption of viral enzymes and proteins essential for viral replication.

Beyond antiviral applications, 5-hydrazinylpyrimidine dihydrochloride has also been investigated for its anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism behind its anticancer activity is believed to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are critical for cell survival and proliferation.

The structural flexibility of 5-hydrazinylpyrimidine dihydrochloride allows for easy modification through chemical synthesis, enabling the development of analogs with enhanced biological activities. For instance, substituents can be introduced at different positions on the pyrimidine ring or the hydrazine group to fine-tune the pharmacological properties of the molecule. This makes it an attractive starting point for structure-activity relationship (SAR) studies and the optimization of lead compounds.

In addition to its direct biological activities, 5-hydrazinylpyrimidine dihydrochloride has been used as a synthetic intermediate in the preparation of other bioactive molecules. Its reactivity with various electrophiles makes it a useful reagent in organic synthesis, particularly in the formation of heterocyclic compounds with diverse biological activities. For example, it can be used to synthesize pyrimidines with additional functional groups that confer specific pharmacological properties.

The safety profile of 5-hydrazinylpyrimidine dihydrochloride is an important consideration in its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its pharmacokinetics and potential side effects in humans.

In conclusion, 5-hydrazinylpyrimidine dihydrochloride (CAS No. 1803587-72-5) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing therapeutic strategies for various diseases.

1803587-72-5 (5-Hydrazinylpyrimidine dihydrochloride) 関連製品

- 1354033-16-1((S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide)

- 51070-55-4(3-(methylamino)-1λ?-thiolane-1,1-dione)

- 2680731-67-1(tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate)

- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)

- 941980-82-1(2-(4-{(4-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide)

- 2305255-85-8(Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione)

- 552309-41-8(2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide)

- 1388032-47-0((3-Bromo-2-methoxyphenyl)hydrazine)

- 1339024-98-4(4-methanesulfonylpiperazine-1-sulfonyl chloride)

- 2138188-04-0(Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel-)